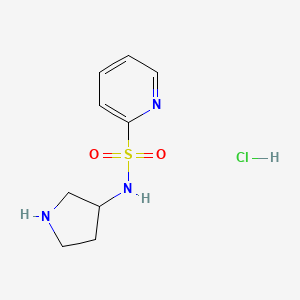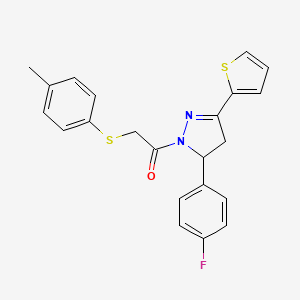![molecular formula C19H18N2O4 B2777871 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705201-44-0](/img/structure/B2777871.png)
1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a piperidine ring and a benzofuran ring. Piperidine is a six-membered ring with one nitrogen atom and is a key building block in the synthesis of many pharmaceuticals . Benzofuran is a fused ring system that consists of a benzene ring fused to a furan ring. Compounds containing a benzofuran moiety have been found to possess a wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acylation or alkylation . The benzofuran ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored various synthetic routes to obtain substituted piperidines, including the compound . These derivatives serve as building blocks for constructing novel drugs. Scientists investigate their interactions with biological targets, aiming to design more effective pharmaceutical agents .
Spiropiperidines in Anticancer Research
Spiropiperidines, a class of piperidine derivatives, have shown promise in anticancer studies. Researchers have synthesized spirocyclic compounds with piperidine moieties and evaluated their cytotoxic effects against cancer cells. The compound may contribute to this field by providing new leads for drug discovery .
Neurological Disorders: Dopamine Receptor Modulation
Piperidine-based compounds often interact with neurotransmitter receptors. Some derivatives exhibit affinity for dopamine receptors, making them potential candidates for treating neurological disorders such as Parkinson’s disease or schizophrenia. Researchers explore their binding profiles and evaluate their effects on receptor signaling pathways .
Spiro[2-benzofuran-1,3’-piperidine]-3-one as an Antioxidant
The spiro[2-benzofuran-1,3’-piperidine]-3-one scaffold may possess antioxidant properties. Researchers investigate its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to applications in health supplements or functional foods .
Spiro[2-benzofuran-1,3’-piperidine]-3-one as a Chiral Building Block
Chiral piperidine derivatives find use in asymmetric synthesis. The spiro[2-benzofuran-1,3’-piperidine]-3-one structure could serve as a chiral building block for creating complex molecules with specific stereochemistry. Researchers explore its utility in enantioselective transformations .
Spiro[2-benzofuran-1,3’-piperidine]-3-one in Agrochemicals
Piperidine-based compounds also find applications in agrochemicals. Researchers investigate their insecticidal, fungicidal, or herbicidal properties. The compound might contribute to the development of environmentally friendly pesticides or growth regulators .
Mecanismo De Acción
Target of Action
The compound, also known as 1’-(2-methoxypyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, to which this compound belongs, are known to interact with various biological targets, leading to their diverse biological activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Propiedades
IUPAC Name |
1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-14(7-4-10-20-16)17(22)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(23)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUAAWZVMUFRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)
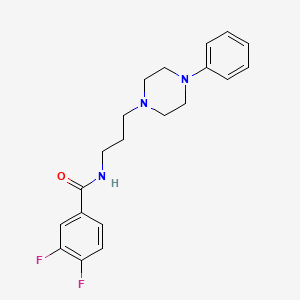
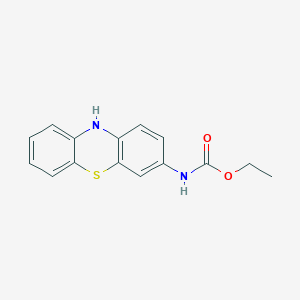

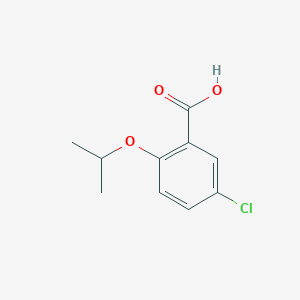
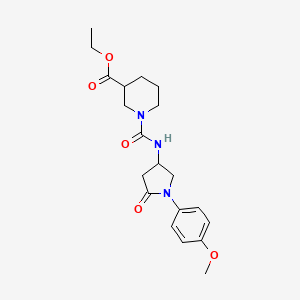
![1-[(2-Chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2777797.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777799.png)
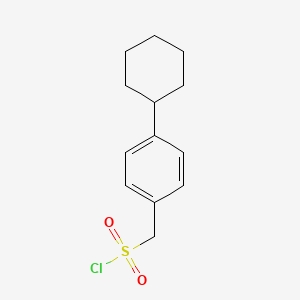
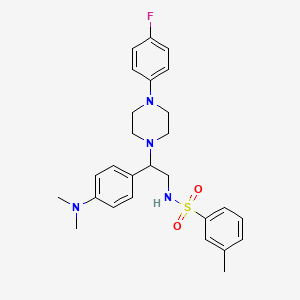
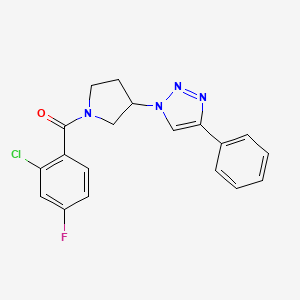
![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)
